molecular formula C23H18ClNO5S B2539017 (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-2H-chromen-2-imine CAS No. 1321916-43-1

(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-2H-chromen-2-imine

Cat. No.: B2539017
CAS No.: 1321916-43-1
M. Wt: 455.91
InChI Key: JASLPPWZSANLCC-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2Z)-3-(Benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-2H-chromen-2-imine” is a synthetic chromene-derived compound with a complex structure featuring a benzosulfonyl group at position 3, a 3-chloro-4-methoxyphenyl substituent on the imine nitrogen, and a methoxy group at position 8 of the chromene ring. Its molecular formula is C24H20ClNO5S, with an average molecular mass of 469.936 g/mol and a monoisotopic mass of 469.075071 g/mol .

Chromene derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups in this compound may modulate its reactivity and binding affinity in biological systems.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-28-19-12-11-16(14-18(19)24)25-23-21(31(26,27)17-8-4-3-5-9-17)13-15-7-6-10-20(29-2)22(15)30-23/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASLPPWZSANLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-2H-chromen-2-imine” can be compared to three closely related analogs (Table 1).

Table 1: Structural and Physicochemical Comparison of Chromene-2-imine Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Mass (g/mol) Key Features
Target Compound C24H20ClNO5S 3-Cl, 4-OCH3 (phenyl); SO2C6H5 (C3) 469.936 Chlorine enhances lipophilicity; methoxy groups improve solubility.
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine C23H18F2NO4S 3,4-F (phenyl); SO2(4-CH3C6H4) (C3) 449.46 Fluorine substituents increase metabolic stability and electronegativity.
(2Z)-N-(4-Ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine C25H23NO4S 4-CH2CH3 (phenyl); SO2(4-CH3C6H4) (C3) 433.52 Ethyl group enhances hydrophobic interactions; methylsulfonyl aids crystallinity.

Structural and Electronic Effects

In contrast, the 3,4-difluorophenyl analog exhibits stronger electronegativity, which may improve membrane permeability and resistance to oxidative metabolism. The 4-ethylphenyl derivative lacks halogens, relying on the ethyl group’s hydrophobicity for nonpolar interactions.

Sulfonyl Group Variations :

  • The benzenesulfonyl group in the target compound offers a rigid aromatic system, while the 4-methylbenzenesulfonyl (tosyl) group in analogs adds a methyl group that may improve crystallinity and thermal stability during synthesis.

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